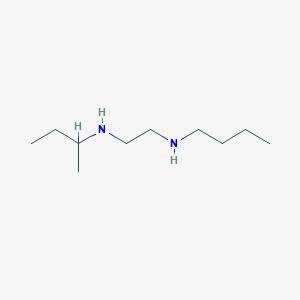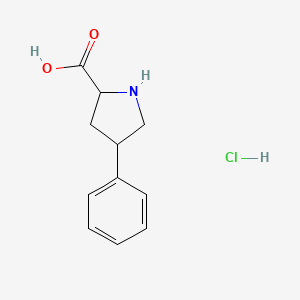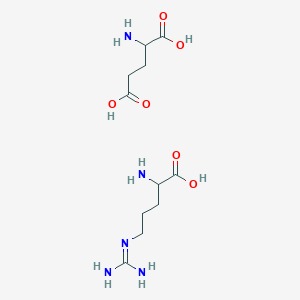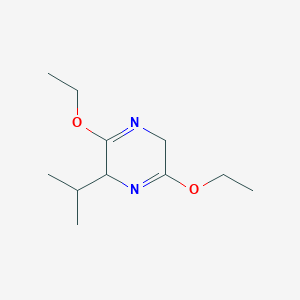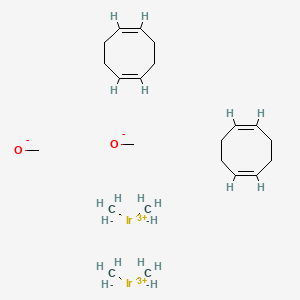![molecular formula C21H34O14 B13388557 2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol](/img/structure/B13388557.png)
2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rehmannioside C is an iridoid glycoside compound found in the roots of Rehmannia glutinosa, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rehmannioside C involves the extraction from the roots of Rehmannia glutinosa. The extraction process typically includes the use of solvents such as ethanol or methanol, followed by purification steps like column chromatography to isolate the compound .
Industrial Production Methods
Industrial production of Rehmannioside C is generally carried out through large-scale extraction processes. These processes involve the use of advanced techniques like ultra-performance liquid chromatography coupled with photodiode array detector (UPLC-PDA) to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Rehmannioside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions to break down the glycosidic bond.
Oxidation: Commonly involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Glycosylation: Often performed using glycosyl donors and catalysts under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Rehmannioside C, which may exhibit enhanced or altered pharmacological activities .
Scientific Research Applications
Mechanism of Action
Rehmannioside C exerts its effects through multiple molecular targets and pathways. It activates the Nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, leading to the reduction of pro-inflammatory cytokines. This compound also interacts with various proteins involved in oxidative stress and apoptosis, thereby providing neuroprotective and anti-inflammatory benefits .
Comparison with Similar Compounds
Rehmannioside C is often compared with other iridoid glycosides such as Rehmannioside A, Rehmannioside B, and Shanzhiside. While all these compounds share similar core structures, Rehmannioside C is unique due to its specific glycosidic linkages and the presence of additional functional groups that enhance its pharmacological properties .
List of Similar Compounds
- Rehmannioside A
- Rehmannioside B
- Shanzhiside
Rehmannioside C stands out for its potent anti-inflammatory and neuroprotective effects, making it a valuable compound in both traditional and modern medicine.
Properties
Molecular Formula |
C21H34O14 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3 |
InChI Key |
MITBZAODGSBUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13388474.png)
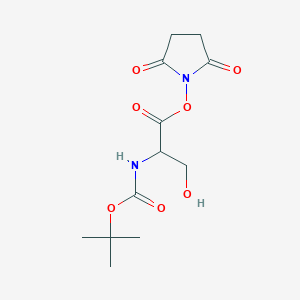
![Methyl 4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13388490.png)
![13,16-Di(butan-2-yl)-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B13388500.png)
![4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13388502.png)
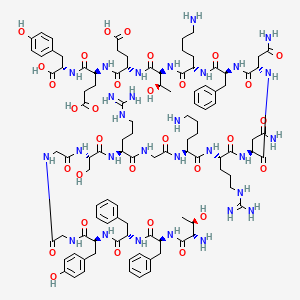
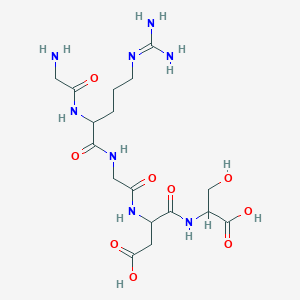
![[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside](/img/structure/B13388524.png)
